molecular formula C16H9BrCl2N4 B188606 1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine CAS No. 71368-68-8

1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Cat. No. B188606
CAS RN: 71368-68-8
M. Wt: 408.1 g/mol
InChI Key: HSICKRDGVHLSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is a chemical compound that belongs to the class of benzodiazepines. It has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves the modulation of the GABA receptor. It binds to the benzodiazepine site on the GABA receptor, which enhances the inhibitory effects of GABA. This results in the modulation of neurotransmission and the reduction of neuronal excitability.

Biochemical And Physiological Effects

1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. It has also been shown to have anticonvulsant properties and to modulate the release of neurotransmitters in the central nervous system.

Advantages And Limitations For Lab Experiments

The advantages of using 1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine in lab experiments include its high potency, selectivity, and specificity. It has also been shown to have a long half-life, which allows for prolonged effects. However, one limitation is that it can cause adverse effects, such as respiratory depression and sedation, which can be detrimental to the animal models used in experiments.

Future Directions

There are several future directions for the use of 1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of anxiety disorders and epilepsy. Another direction is to explore its use in the development of new drugs that target the GABA receptor. Additionally, further research is needed to understand the long-term effects of this compound on the central nervous system.
In conclusion, 1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is a promising compound that has shown potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important tool for the study of the central nervous system.

Synthesis Methods

The synthesis of 1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves a multi-step process that includes the reaction of 2-chloroaniline with 2-chloroacetyl chloride, followed by the reaction with sodium azide and copper(I) bromide. The final step involves the reaction of the intermediate product with 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine.

Scientific Research Applications

1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine has shown potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of GABA receptors in the central nervous system. It has also been used to investigate the effects of benzodiazepines on the modulation of GABAergic neurotransmission.

properties

CAS RN

71368-68-8

Product Name

1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Molecular Formula

C16H9BrCl2N4

Molecular Weight

408.1 g/mol

IUPAC Name

1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C16H9BrCl2N4/c17-16-22-21-14-8-20-15(10-3-1-2-4-12(10)19)11-7-9(18)5-6-13(11)23(14)16/h1-7H,8H2

InChI Key

HSICKRDGVHLSMM-UHFFFAOYSA-N

SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)Br

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)Br

Other CAS RN

71368-68-8

Origin of Product

United States

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